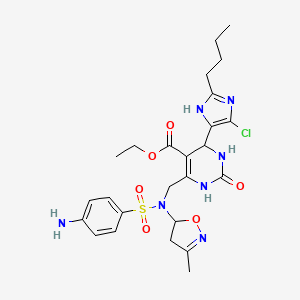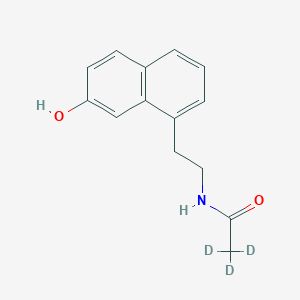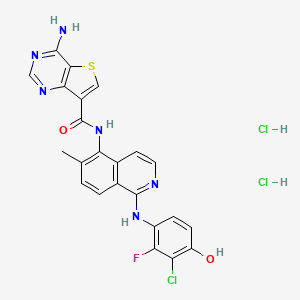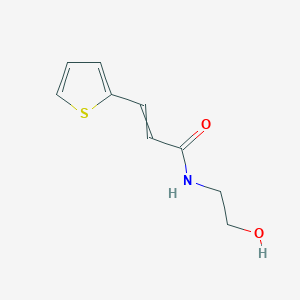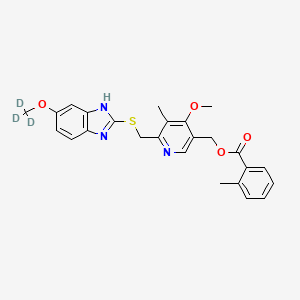
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3: is a deuterated derivative of o-Toluoyl-5-hydroxy Omeprazole Sulfide. It is a biochemical compound used primarily in proteomics research. The compound has the molecular formula C25H22D3N3O4S and a molecular weight of 466.57 .
Preparation Methods
The synthesis of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the parent compound, o-Toluoyl-5-hydroxy Omeprazole Sulfide, followed by the incorporation of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions .
Chemical Reactions Analysis
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacological studies to understand the metabolism and mechanism of action of related drugs.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
o-Toluoyl-5-hydroxy Omeprazole Sulfide-d3 is unique due to the presence of deuterium atoms, which can affect its chemical and physical properties. Similar compounds include:
o-Toluoyl-5-hydroxy Omeprazole Sulfide: The non-deuterated parent compound.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Lansoprazole: Another proton pump inhibitor with similar uses to Omeprazole.
The presence of deuterium in this compound can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C25H25N3O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridin-3-yl]methyl 2-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-6-8-19(15)24(29)32-13-17-12-26-22(16(2)23(17)31-4)14-33-25-27-20-10-9-18(30-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)/i3D3 |
InChI Key |
LQJIZEQSBXNIDM-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)COC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CSC3=NC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


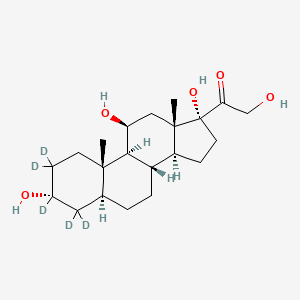
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
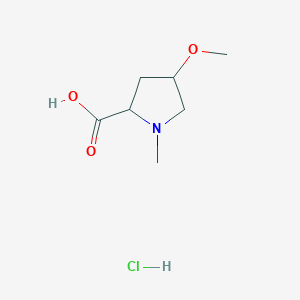
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
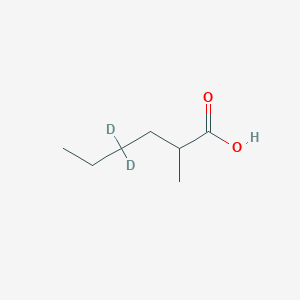

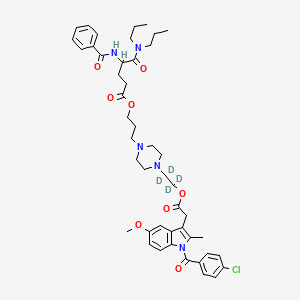
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
